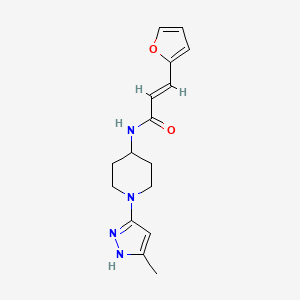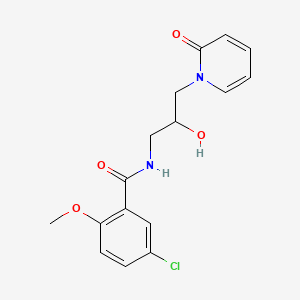
Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and reactivity. This compound is part of a broader class of potassium organotrifluoroborates, which are known for their utility in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction scheme is as follows:
Boronic Acid Formation: The starting material, 4-tert-butylcyclohex-1-ene, is first converted to its boronic acid derivative.
Trifluoroborate Formation: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the trifluoroborate salt.
Industrial Production Methods: Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using continuous-flow chemistry. This method allows for the efficient and scalable production of these compounds with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Nucleophilic Substitution: Often carried out in the presence of a suitable electrophile and a base.
Major Products:
Cross-Coupling Reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.
Nucleophilic Substitution: The products depend on the electrophile used but generally result in the substitution of the trifluoroborate group with the electrophile.
Scientific Research Applications
Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the following steps:
Activation: The compound is activated by a palladium catalyst, forming a palladium-trifluoroborate complex.
Transmetalation: The activated complex undergoes transmetalation with an organohalide, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves reductive elimination, where the organic groups are coupled, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Comparison:
- Stability: Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate is more stable than some other organotrifluoroborates due to the bulky tert-butyl group, which provides steric protection.
- Reactivity: It exhibits unique reactivity patterns in cross-coupling reactions, making it a valuable reagent in organic synthesis.
- Applications: While similar compounds are used in various transformations, this compound is particularly useful in the synthesis of sterically hindered molecules .
Properties
IUPAC Name |
potassium;(4-tert-butylcyclohexen-1-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h6,8H,4-5,7H2,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCQCXDFQCEHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCC(CC1)C(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2475640.png)
![3-(3-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2475641.png)




![3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2475649.png)
![methyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2475650.png)

![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide](/img/structure/B2475652.png)

![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2475661.png)
